

Application Notes: Tinengotinib for In Vivo Angiogenesis Matrigel Plug Assay

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Compound of Interest

Compound Name: *Tinengotinib*

Cat. No.: *B10827977*

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Introduction

Tinengotinib (TT-00420) is an orally available, spectrum-selective small-molecule inhibitor that targets multiple kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2] Its mechanism of action involves the potent inhibition of Aurora A/B kinases, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFR1/2/3), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] The inhibition of the VEGFR and FGFR signaling pathways, which are critical for the formation of new blood vessels, makes **Tinengotinib** a promising anti-angiogenic agent.[3][4]

The Matrigel plug assay is a widely used and effective in vivo method to quantify both pro- and anti-angiogenic activities of test compounds.[5][6] This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, into mice.[7][8] The liquid Matrigel solidifies at body temperature, forming a plug that becomes vascularized by host endothelial cells.[6] By incorporating **Tinengotinib** into the Matrigel, researchers can directly assess its ability to inhibit the formation of new blood vessels.[9] Quantification is typically achieved by measuring hemoglobin content within the plug or by immunohistochemical analysis of endothelial cell markers like CD34 or CD31.[6][9][10]

Mechanism of Action

Tinengotinib exerts its anti-angiogenic effects primarily by blocking key signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[1]

[3] VEGF binding to its receptor, VEGFR2, on endothelial cells is a primary driver of angiogenesis, promoting cell proliferation, migration, and survival.[4][11] Similarly, the FGF/FGFR pathway is also implicated in tumor angiogenesis.[3] **Tinengotinib** inhibits the tyrosine kinase activity of these receptors, thereby blocking downstream signaling and effectively halting the angiogenic process.[1][12] Preclinical studies have demonstrated that **Tinengotinib** produces significant inhibition of angiogenesis in Matrigel plugs in mice and reduces CD34+ vascular cells in tumors.[9]

Quantitative Data

Table 1: Kinase Inhibitory Profile of Tinengotinib

This table summarizes the half-maximal inhibitory concentration (IC50) values of **Tinengotinib** against key kinases involved in angiogenesis and cell cycle progression.

Kinase Target	IC50 (nM)	Reference
Aurora A	1.2	[1]
Aurora B	3.3	[1]
FGFR1	1.5	[1]
FGFR2	2.0	[1]
FGFR3	3.5	[1]
VEGFRs	(Potent Inhibition)	[1][2]
JAK1/2	(Potent Inhibition)	[1]
CSF1R	(Potent Inhibition)	[1]

Table 2: Representative Results of Tinengotinib in Matrigel Plug Assay

This table provides a representative summary of expected quantitative outcomes when testing **Tinengotinib** in the Matrigel plug assay, based on its documented anti-angiogenic activity.[9]

Treatment Group	Dose (mg/kg, systemic) or Concentration (in plug)	Hemoglobin Content (μ g/plug) (Mean \pm SD)	Microvessel Density (CD34+ vessels/field) (Mean \pm SD)
Vehicle Control	0	15.5 \pm 2.1	45 \pm 5
Tinengotinib	Low Dose	9.8 \pm 1.5	28 \pm 4
Tinengotinib	High Dose	4.2 \pm 0.9	12 \pm 3

Experimental Protocols

Detailed Protocol for In Vivo Matrigel Plug Angiogenesis Assay

This protocol details the procedure for evaluating the anti-angiogenic effects of **Tinengotinib** using the Matrigel plug assay in mice.

1. Materials and Equipment

- Reagents:
 - Growth Factor-Reduced Matrigel Matrix (Corning or equivalent)
 - **Tinengotinib** (TT-00420)
 - Vehicle (appropriate for **Tinengotinib** solubilization)
 - Angiogenic stimulus: Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
 - Heparin (optional, to prevent clotting and enhance growth factor activity)[\[13\]](#)
 - Anesthetics (e.g., isoflurane, ketamine/xylazine)
 - Sterile Phosphate Buffered Saline (PBS)
 - Drabkin's Reagent for hemoglobin assay

- 10% Formalin solution for fixation[5]
- Paraffin
- Antibodies: Anti-CD34 or Anti-CD31 primary antibody, corresponding biotinylated secondary antibody[5][10]
- Streptavidin-peroxidase conjugate and DAB substrate kit[5][10]
- Hematoxylin and Eosin (H&E) for counterstaining[5]
- Animals:
 - 6-8 week old immunodeficient mice (e.g., BALB/c nude) or C57BL/6 mice[5][8]
- Equipment:
 - Laminar flow hood
 - Ice bucket and ice
 - Pre-chilled pipette tips and microcentrifuge tubes
 - Insulin syringes (27-30G)[13]
 - Surgical tools for dissection
 - Homogenizer
 - Spectrophotometer
 - Microscope with imaging system
 - Image analysis software (e.g., ImageJ, ImageScope)[10]

2. Experimental Procedure

Step 2.1: Preparation (Perform all steps on ice)

- Thaw Matrigel overnight at 4°C in a refrigerator.[5] Matrigel will solidify rapidly at room temperature. Ensure all tubes, tips, and syringes are pre-chilled.
- Prepare stock solutions of **Tinengotinib** in a suitable vehicle.
- In a pre-chilled tube on ice, prepare the Matrigel mixture. For a final injection volume of 300-500 µL per mouse, mix the components.[5][13]
 - Control Group: Matrigel + Angiogenic Factor (e.g., 150 ng/mL bFGF) + Vehicle.
 - Treatment Group(s): Matrigel + Angiogenic Factor + **Tinengotinib** (at desired final concentrations).
- Gently mix by pipetting up and down, avoiding the introduction of air bubbles.[13] Keep the mixture on ice at all times.

Step 2.2: Subcutaneous Injection

- Anesthetize the mice using an approved protocol.
- Draw the prepared Matrigel mixture (300-500 µL) into a pre-chilled insulin syringe.
- Subcutaneously inject the mixture into the ventral flank of the mouse.[5][10] The liquid will form a solid plug as it warms to body temperature.
- Monitor the mice until they have fully recovered from anesthesia.

Step 2.3: Plug Excision

- After a predetermined period (typically 7-14 days), euthanize the mice via an approved method (e.g., CO2 asphyxiation).[5][13]
- Make a skin incision and carefully dissect the solid Matrigel plug from the surrounding tissue.
- Photograph the plugs for a qualitative assessment of vascularization.

3. Quantification of Angiogenesis

Two common methods for quantification are detailed below. Plugs can be divided for both analyses.

Method 3.1: Hemoglobin Content Measurement (Drabkin Method)

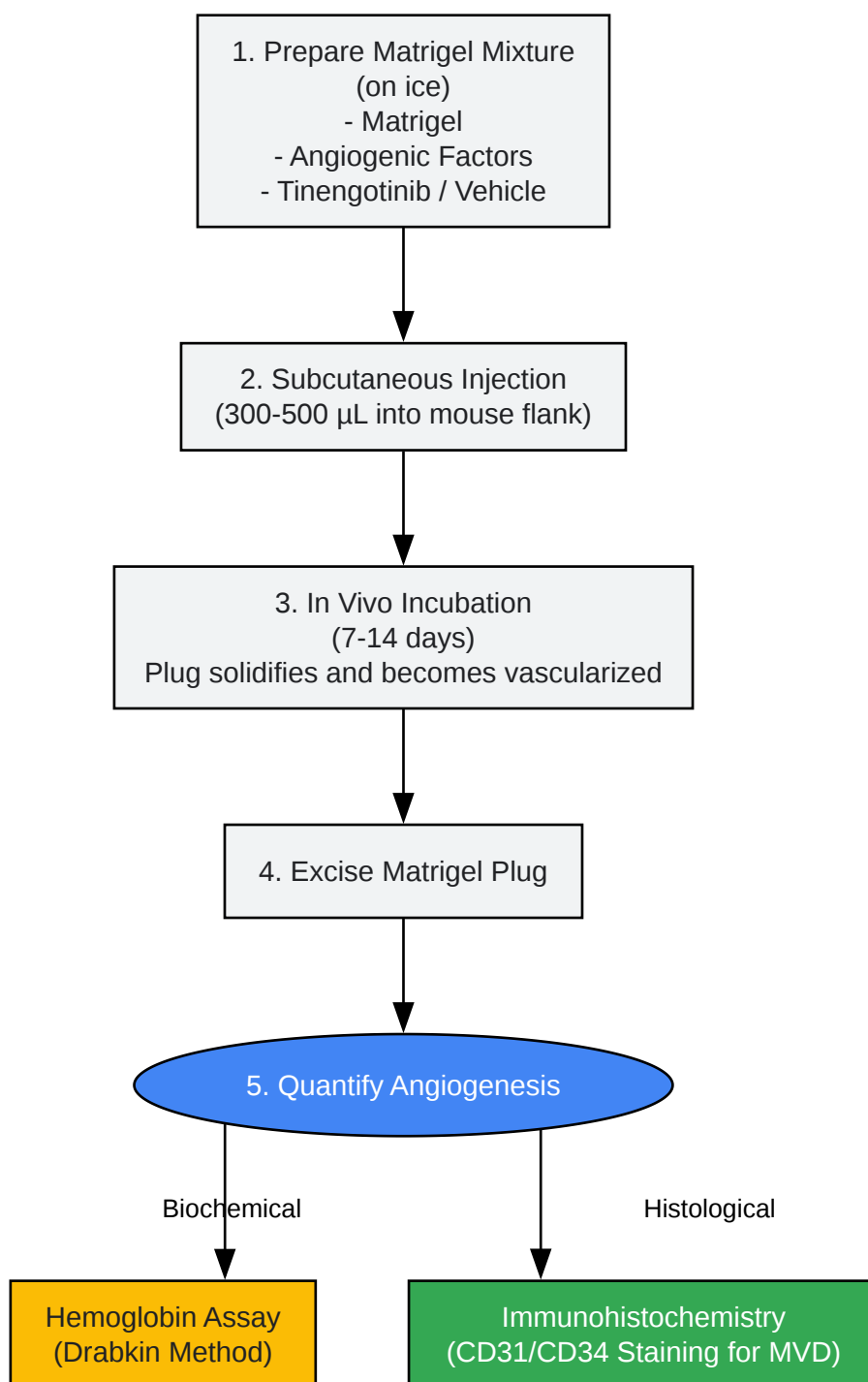
- Weigh the excised Matrigel plug.
- Homogenize the plug in a known volume of water.
- Centrifuge the homogenate to pellet debris.
- Mix an aliquot of the supernatant with Drabkin's reagent.
- Measure the absorbance at 540 nm using a spectrophotometer.
- Calculate the hemoglobin concentration by comparing the absorbance to a known hemoglobin standard curve. Results are often expressed as μg hemoglobin per mg of plug weight.

Method 3.2: Immunohistochemistry (IHC) for Microvessel Density (MVD)

- Fix the Matrigel plugs in 10% formalin overnight.[\[5\]](#)
- Process the plugs through a standard paraffin-embedding protocol.[\[5\]](#)
- Cut 5 μm sections and mount them on slides.
- Deparaffinize and rehydrate the sections.
- Perform antigen retrieval as required for the chosen antibody.
- Stain the sections for an endothelial marker (e.g., CD34 or CD31).[\[10\]](#)
 - Incubate with the primary antibody (e.g., anti-CD34, 1:40 dilution) overnight at 4°C.[\[10\]](#)
 - Incubate with a biotin-conjugated secondary antibody (1:100 dilution) for 1 hour at room temperature.[\[10\]](#)
 - Incubate with streptavidin-peroxidase conjugate for 1 hour.[\[5\]](#)

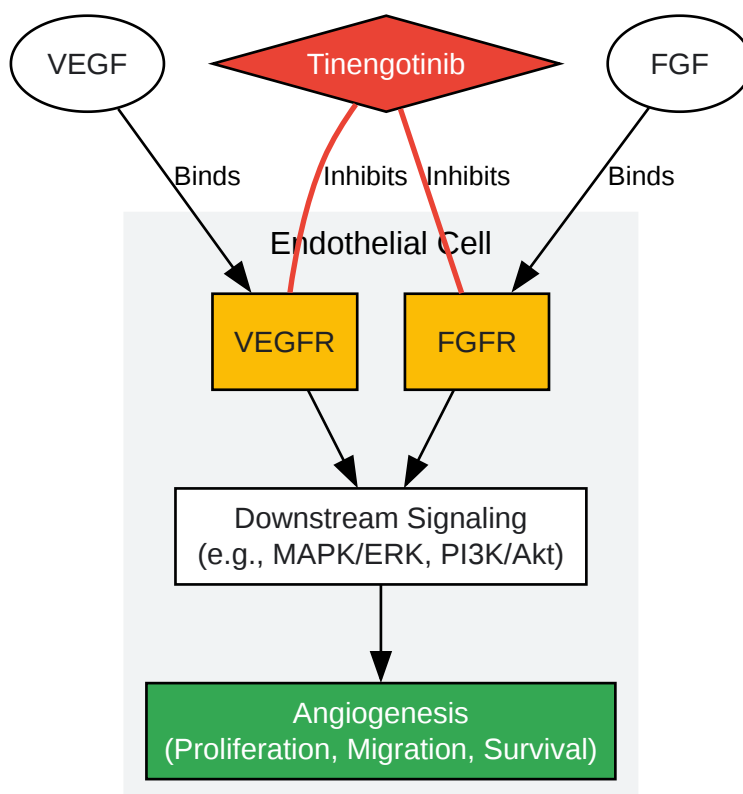
- Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antibody.[\[5\]](#)
- Counterstain with hematoxylin.
- Capture images of the stained sections under a microscope at 200x magnification.[\[5\]](#)
- Quantify MVD by counting the number of stained vessels in several "hotspots" (areas of highest vascularization) per section.[\[5\]](#) Data is expressed as the average number of vessels per high-power field.

Visualizations



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Caption: Experimental workflow for the in vivo Matrigel plug assay.



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Caption: **Tinengotinib** inhibits key pro-angiogenic signaling pathways.

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